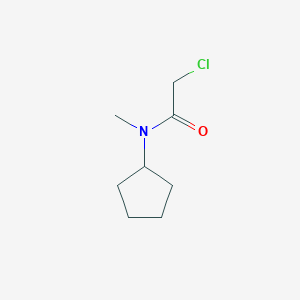![molecular formula C15H9ClN2O3 B3375327 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1094255-70-5](/img/structure/B3375327.png)
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Vue d'ensemble
Description
The compound “2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a complex organic molecule that contains a 1,3,4-oxadiazole ring, a benzoic acid group, and a chlorophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, 1,3,4-oxadiazole derivatives are commonly synthesized from reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids .
Molecular Structure Analysis
Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . The presence of the chlorophenyl and benzoic acid groups will further influence the compound’s structure and properties .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 3-(3-chlorophenyl)propionic acid, have been found to interact with t-type ca2+ channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
Based on its structural similarity to other 1,2,4-oxadiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid may have similar effects.
Analyse Biochimique
Biochemical Properties
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid plays a significant role in biochemical reactions, particularly due to its interactions with specific enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins . Additionally, it has been observed to bind to pantothenate kinase, an enzyme involved in coenzyme A biosynthesis, leading to its inhibition . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been found to influence cell signaling pathways, particularly those involving prostaglandins and other eicosanoids . By inhibiting cyclooxygenase enzymes, it reduces the levels of these signaling molecules, thereby modulating inflammatory responses. Furthermore, the compound has been shown to affect gene expression, particularly genes involved in inflammation and cell proliferation . This modulation of gene expression can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with pantothenate kinase involves binding to the enzyme’s substrate-binding site, leading to competitive inhibition . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to the compound can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression . These long-term effects highlight the compound’s potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects have been observed, including gastrointestinal irritation and liver toxicity . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, it is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid in phase II metabolism . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, the compound’s interaction with pantothenate kinase suggests its involvement in coenzyme A biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its transport in the bloodstream . Within cells, it is transported by organic anion transporters, which mediate its uptake into target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, it has been observed to accumulate in the endoplasmic reticulum, where it may influence protein synthesis and folding . The presence of specific targeting signals or post-translational modifications may direct the compound to these subcellular compartments.
Propriétés
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-14(21-18-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXMTRSELLHILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





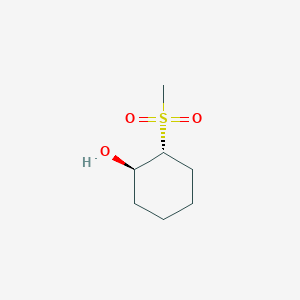

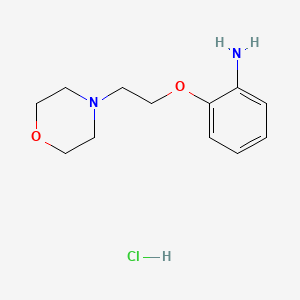
![2-[(2-Methylbutan-2-yl)oxy]acetic acid](/img/structure/B3375288.png)

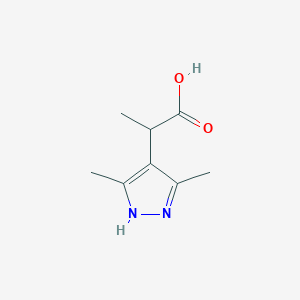
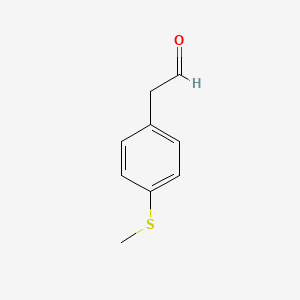
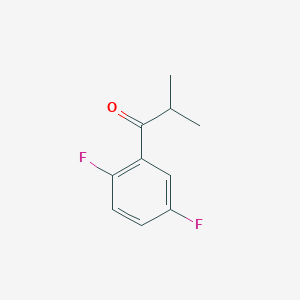
![methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate](/img/structure/B3375335.png)
![6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B3375350.png)
